molecular formula C14H20N2O4S B14021915 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate

Cat. No.: B14021915
M. Wt: 312.39 g/mol
InChI Key: ACKWYGMDVDHCJH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an azetidine ring fused with a pyrrolidinone moiety, and it is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate typically involves the reaction of azetidine derivatives with pyrrolidinone under specific conditions. One common method includes the use of tosyl chloride as a reagent to introduce the tosylate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tosylate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)pyrrolidin-2-one tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-2-one tosylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.

    Pyrrolidinone derivatives: Widely used in pharmaceuticals and organic synthesis.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

1-(azetidin-3-yl)pyrrolidin-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H12N2O.C7H8O3S/c10-7-2-1-3-9(7)6-4-8-5-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,1-5H2;2-5H,1H3,(H,8,9,10)

InChI Key

ACKWYGMDVDHCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)C2CNC2

Origin of Product

United States

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